![molecular formula C15H17N3O5S B2473872 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide CAS No. 1219841-86-7](/img/structure/B2473872.png)
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C15H17N3O5S and its molecular weight is 351.38. The purity is usually 95%.
BenchChem offers high-quality N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide has shown significant potential in antitumor activity. A study by Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated their in vitro antitumor activity. Some compounds demonstrated broad-spectrum antitumor activity with mean GI50 values (10.47, 7.24, and 14.12 µM), nearly 1.5–3.0-fold more potent compared to the positive control 5-FU. This suggests the compound's efficacy in targeting various cancer cell lines (Al-Suwaidan et al., 2016).
Anticonvulsant Activity
In another study, El Kayal et al. (2019) explored the anticonvulsant activity of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide. The study developed a novel approach to synthesize the key intermediate and confirmed the structure and purity of the resulting substances. Pharmacological studies revealed a lead compound improving experimental convulsive syndrome rates in mice without motor coordination impairment, suggesting potential as an anticonvulsant agent (El Kayal et al., 2019).
Antiviral and Antiapoptotic Effects
Ghosh et al. (2008) studied a novel anilidoquinoline derivative, showing significant antiviral and antiapoptotic effects in vitro. The compound demonstrated decreases in viral load and increased survival in Japanese encephalitis virus-infected mice. This points to its potential therapeutic efficacy in treating viral infections like Japanese encephalitis (Ghosh et al., 2008).
Antimicrobial and Anticancer Potential
Mehta et al. (2019) synthesized a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and evaluated them for antimicrobial and anticancer activities. Compounds displayed significant antimicrobial activity and were compared to standard drugs. The study also indicated that one of the compounds had good anticancer activity, though it was less active than standard drugs (Mehta et al., 2019).
Molecular Docking and Vibrational Study
El-Azab et al. (2016) conducted a structural and vibrational study of a similar compound, utilizing FT-IR and FT-Raman wavenumbers compared with theoretical values from DFT calculations. This study provides insights into the molecular structure and potential binding affinities, which could be relevant for drug development (El-Azab et al., 2016).
Propiedades
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(1,1-dioxothiolan-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c19-13(16-7-10-5-6-24(22,23)9-10)8-18-14(20)11-3-1-2-4-12(11)17-15(18)21/h1-4,10H,5-9H2,(H,16,19)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLBSJYHZRMZQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.